Potency: Jnk-IN-7 Exhibits 20-Fold to 120-Fold Greater Biochemical Potency Than SP600125 Across JNK Isoforms
In standardized biochemical kinase assays, Jnk-IN-7 demonstrates IC50 values of 1.5 nM (JNK1), 2 nM (JNK2), and 0.7 nM (JNK3), representing a 27-fold, 20-fold, and 129-fold improvement in potency over the classic tool compound SP600125 (IC50: 40, 40, and 90 nM, respectively) [1][2].
| Evidence Dimension | Biochemical IC50 (nM) |
|---|---|
| Target Compound Data | JNK1=1.5, JNK2=2, JNK3=0.7 |
| Comparator Or Baseline | SP600125: JNK1=40, JNK2=40, JNK3=90 |
| Quantified Difference | 27× (JNK1), 20× (JNK2), 129× (JNK3) greater potency |
| Conditions | In vitro kinase activity assay; Z'-LYTE format for Jnk-IN-7; time-resolved fluorescence using GST-c-Jun for SP600125 |
Why This Matters
Superior potency enables lower compound usage, reduces solvent/DMSO artifact risk, and allows sub-nanomolar target engagement in biochemical systems.
- [1] BindingDB. BDBM86632 JNK-IN-7. IC50: JNK1 1.54 nM, JNK2 1.99 nM, JNK3 0.75 nM (Z'-LYTE assay). View Source
- [2] Bennett BL, Sasaki DT, Murray BW, et al. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proc Natl Acad Sci USA. 2001;98(24):13681-13686. View Source
